molecular formula C9H20N2 B1286104 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine CAS No. 937648-03-8

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine

Cat. No.: B1286104
CAS No.: 937648-03-8
M. Wt: 156.27 g/mol
InChI Key: CWENJDZQKVBYRM-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine typically involves the cyclization of appropriate precursors. One common method includes the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods are advantageous due to their efficiency and the ability to tolerate various functional groups.

Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the piperidine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Piperidine: A simpler analog with a wide range of biological activities.

    N-Methylpiperidine: Similar structure but lacks the ethyl group on the piperidine ring.

    1-Ethylpiperidine: Similar structure but lacks the N-methyl group.

Uniqueness: 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

1-(1-ethylpiperidin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-11-6-4-5-9(8-11)7-10-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWENJDZQKVBYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586318
Record name 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937648-03-8
Record name 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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